molecular formula C14H11ClN2O3 B3419784 2-[(4-Chlorophenyl)carbamoylamino]benzoic acid CAS No. 1566-89-8

2-[(4-Chlorophenyl)carbamoylamino]benzoic acid

Cat. No.: B3419784
CAS No.: 1566-89-8
M. Wt: 290.70 g/mol
InChI Key: GFSBFEFJWQVKFS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)carbamoylamino]benzoic acid is a chemical compound with the molecular formula C14H11ClN2O3 and a molecular weight of 290.70 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)carbamoylamino]benzoic acid typically involves the reaction of 4-chloroaniline with isatoic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Chemical Reactions Analysis

2-[(4-Chlorophenyl)carbamoylamino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

2-[(4-Chlorophenyl)carbamoylamino]benzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for versatile chemical transformations, including:

  • Oxidation: Can be oxidized to yield various oxidized products.
  • Reduction: Reduction reactions can produce corresponding amines.
  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles, enhancing its reactivity.

Biology

Research has indicated that this compound may influence biological pathways due to its ability to interact with specific enzymes or receptors. Preliminary studies suggest potential applications in:

  • Anti-inflammatory Research: It may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity: Structural analogs have shown promising results against various bacterial strains, indicating potential for therapeutic uses .

Medicine

The compound is under investigation for its therapeutic applications:

  • Drug Development: Studies are ongoing to explore its efficacy as a precursor in synthesizing new pharmaceuticals aimed at treating inflammatory diseases and possibly cancer .
  • Mechanism of Action: Understanding how it interacts with molecular targets could lead to the development of novel therapeutic agents.

Case Studies and Findings

StudyFocusFindings
MDPI Review (2023)Anti-cholinesterase ActivityCompounds similar to this compound exhibited significant inhibition against acetylcholinesterase (AChE), suggesting potential in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial EvaluationAntimicrobial ActivityNew derivatives showed activity against Gram-positive bacteria with MIC values indicating effective inhibition. This highlights its potential as an antimicrobial agent .
In Silico StudiesBinding AffinityMolecular docking studies predict that compounds with similar structures may effectively bind to targets involved in inflammatory responses, warranting further exploration.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[(4-Chlorophenyl)carbamoylamino]benzoic acid can be compared with other similar compounds, such as:

    2-[(4-Bromophenyl)carbamoylamino]benzoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[(4-Methylphenyl)carbamoylamino]benzoic acid: Contains a methyl group instead of chlorine.

    2-[(4-Fluorophenyl)carbamoylamino]benzoic acid: Contains a fluorine atom instead of chlorine.

Biological Activity

2-[(4-Chlorophenyl)carbamoylamino]benzoic acid is a compound with significant potential in medicinal chemistry due to its structural features, which include a chlorophenyl group and a carbamoylamino moiety. Its molecular formula is C14H11ClN2O3, and it has a molecular weight of 288.70 g/mol. This compound has garnered attention for its biological activities, particularly in the realms of anti-inflammatory, anticancer, and cholinesterase inhibition properties.

The unique structure of this compound allows it to participate in various chemical reactions, enhancing its biological activity. The presence of functional groups such as carbamoyl and amino influences its solubility and ability to form hydrogen bonds, which are critical for biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in inflammatory pathways. However, specific interactions and mechanisms remain to be fully elucidated.
  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values comparable to established chemotherapeutics .
  • Cholinesterase Inhibition : It is also being investigated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Studies indicate that similar compounds exhibit notable inhibitory activity against acetylcholinesterase (AChE), suggesting that this compound may have similar properties .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Anticancer Studies : A study evaluated the antiproliferative activity of various synthesized molecules against human cancer cell lines, including MCF-7 and A549. The results indicated that certain derivatives exhibited IC50 values less than 10 µM, demonstrating significant growth inhibition .
  • Cholinesterase Inhibition : In vitro assays have shown that derivatives related to this compound can inhibit AChE with varying degrees of potency. For instance, some analogs showed IC50 values ranging from 7.49 µM to 33.00 nM compared to standard drugs like donepezil, indicating their potential as therapeutic agents in cognitive disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
2-[(3-Chlorophenyl)carbamoylamino]benzoic acidC14H11ClN2O3Different chlorophenyl substitution
2-[(4-Methylphenyl)carbamoylamino]benzoic acidC15H15N2O3Methyl substitution instead of chlorine
2-[(4-Fluorophenyl)carbamoylamino]benzoic acidC14H11FN2O3Fluorine substitution affecting reactivity

This table highlights how variations in substitution can influence the biological activity and chemical reactivity of these compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-9-5-7-10(8-6-9)16-14(20)17-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSBFEFJWQVKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-89-8
Record name 1-(2-CARBOXYPHENYL)-3-(4-CHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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